9-epi-Cinchonidine (CAS 550-54-9): Technical Monograph & Catalytic Utility
9-epi-Cinchonidine (CAS 550-54-9): Technical Monograph & Catalytic Utility
[1]
Executive Summary
9-epi-Cinchonidine (CAS 550-54-9) represents a critical "chiral switch" in the field of asymmetric organocatalysis. As the C9-epimer of the naturally occurring alkaloid Cinchonidine, it offers a reversed stereochemical landscape at the hydroxyl position while maintaining the absolute configuration of the quinuclidine ring (C8).
For drug development professionals and synthetic chemists, this molecule is less of a final target and more of a strategic scaffold . It serves as the obligatory gateway to 9-amino-9-deoxy-epi-cinchonidine , a "privileged" primary amine catalyst used extensively in enamine/iminium activation. While Cinchonidine (native) favors specific enantiomers in metabolic and catalytic processes, 9-epi-Cinchonidine allows researchers to access the complementary enantiomeric series without using the pseudo-enantiomer (Cinchonine), thereby providing a unique tool for fine-tuning stereoselectivity in Michael additions, aldol reactions, and Friedel-Crafts alkylations.
Chemical Identity & Stereochemical Analysis
The catalytic efficacy of Cinchona alkaloids is dictated by the conformation of the C8–C9 bond. In the native alkaloid (Cinchonidine), the C8(S)–C9(R) configuration facilitates a specific hydrogen-bonding network. In 9-epi-Cinchonidine , the inversion to C9(S) drastically alters the spatial relationship between the quinuclidine nitrogen (basic site) and the hydroxyl group (acidic site).
Comparative Data: Native vs. Epimer[1][2]
| Feature | Cinchonidine (Native) | 9-epi-Cinchonidine (Target) |
| CAS Number | 485-71-2 | 550-54-9 |
| Configuration | (8S, 9R) | (8S, 9S) |
| Physical State | White Crystalline Solid | White/Off-White Solid |
| Melting Point | ~200–210 °C | ~104 °C |
| Optical Rotation | ||
| Solubility | Soluble in alcohol, CHCl3 | Soluble in alcohol, CHCl3 |
| Role | Native Chiral Pool Material | Synthetic Intermediate / Catalyst |
The "Chiral Pocket" Inversion
The inversion at C9 is not merely a label change; it reorients the "Gauche" interaction between the O-H and the quinuclidine N.
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Native (Cinchonidine): The O-H and N are positioned to bind substrates in a specific "closed" or "open" cleft depending on the solvent.
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Epimer (9-epi): The (S,S) configuration forces a conformational change that often results in a more rigid "open" structure, ideal for bifunctional catalysis where the distance between the amine (or derived squaramide/thiourea) and the quinuclidine nitrogen is critical.
Synthesis Protocol: The Mitsunobu Inversion[4][5][6][7]
Since 9-epi-Cinchonidine is not abundant in nature, it is synthesized via the stereochemical inversion of Cinchonidine. The industry-standard method is a Mitsunobu esterification followed by hydrolysis.
Reaction Logic
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Activation: Triphenylphosphine (PPh3) and DIAD/DEAD activate the C9-OH of Cinchonidine.
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Inversion: A nucleophile (typically 4-nitrobenzoic acid or acetic acid) attacks the activated center via
, inverting the stereocenter from (R) to (S). -
Hydrolysis: The resulting ester is saponified to yield the free alcohol, 9-epi-Cinchonidine.
Detailed Methodology
Note: This protocol assumes starting with 10 mmol of Cinchonidine.
Step 1: Esterification (Inversion) [1]
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Dissolution: Dissolve Cinchonidine (2.94 g, 10 mmol) and Triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) under Argon atmosphere.
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Acid Addition: Add 4-Nitrobenzoic acid (2.00 g, 12 mmol). The solution may become cloudy.
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Azo Addition: Cool the mixture to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (2.4 mL, 12 mmol) over 15 minutes.
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Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (EtOAc/MeOH/NEt3 90:10:1). The intermediate ester is less polar than the starting material.
Step 2: Saponification
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Concentration: Remove THF under reduced pressure.
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Hydrolysis: Redissolve the crude residue in MeOH (30 mL) and add aqueous LiOH (1M, 20 mL). Stir at ambient temperature for 4 hours.
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Workup: Dilute with water (50 mL) and extract with DCM (3 x 50 mL).
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Purification: The crude usually contains PPh3 oxide. Purify via flash column chromatography (Silica gel; Gradient elution: DCM -> DCM/MeOH 95:5).
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Yield: Expect 70–85% yield of 9-epi-Cinchonidine as a white solid (MP ~104°C).
Workflow Visualization
Figure 1: Synthetic pathway for the stereochemical inversion of Cinchonidine to 9-epi-Cinchonidine.[2]
Catalytic Utility & Applications[2][6]
While 9-epi-Cinchonidine has intrinsic value in mechanistic studies (e.g., pnicogen bonding interactions), its primary utility in drug development is as a pro-catalyst .
Precursor to Primary Amine Catalysts
The most cited application of CAS 550-54-9 is its conversion to 9-amino-9-deoxy-epi-cinchonidine .
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Mechanism: The epi-alcohol is converted to an azide (via a second Mitsunobu or mesylation/azidation) and reduced.
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Significance: The resulting amine is a "privileged" organocatalyst. It forms enamines with ketones/aldehydes, directing attack to the Si- or Re-face with high precision, often yielding the opposite enantiomer compared to catalysts derived from non-epi Cinchona alkaloids.
Phase Transfer Catalysis (PTC)
Derivatives of 9-epi-Cinchonidine (quaternized at the quinuclidine nitrogen) serve as Phase Transfer Catalysts. The "epi" geometry creates a tighter ion pair with the enolate anion in the interface, often enhancing enantioselectivity in alkylation reactions of glycine imines (synthesis of non-natural amino acids).
Mechanistic Probe (Pnicogen Bonding)
Recent research utilizes 9-epi-Cinchonidine to study non-covalent interactions. The spatial arrangement of the O-H allows it to act as a specific donor in pnicogen bonding models, helping to elucidate subtle transition state stabilizations in asymmetric catalysis.
Catalytic Cycle Visualization (Primary Amine Derivative)
Figure 2: General catalytic cycle for the amine derivative of 9-epi-Cinchonidine, illustrating its role in enamine/iminium activation.
Quality Control & Characterization
When synthesizing or sourcing CAS 550-54-9, verification of the C9 inversion is paramount.
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1H NMR (CDCl3, 300-500 MHz):
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C9-H Signal: In Cinchonidine (native), the C9-H appears as a doublet with a coupling constant
Hz. In 9-epi-Cinchonidine , the C9-H signal often shifts downfield and, crucially, the coupling constant changes due to the altered dihedral angle (Karplus relationship), typically showing a larger value or distinct broadening depending on the solvent conformer population. -
Olefin Protons: The vinyl group at C3 remains unchanged.
-
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HPLC (Chiral):
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane/IPA (typically 90:10).
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Differentiation: The epimer will have a distinct retention time from Cinchonidine.
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Melting Point:
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A sharp melting point near 104°C confirms the epi-isomer. If the MP is >180°C, the sample is likely the native Cinchonidine starting material.
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References
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Rabe, P. et al. (1932). Structural elucidation of Cinchona alkaloids and their epimers. Justus Liebigs Annalen der Chemie, 492, 253.
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Sidorowicz, Ł., & Skarżewski, J. (2011).[3][1][4] Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification–Saponification.[3] Synthesis, 2011(05), 708–710.[3][1]
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Hoffmann, H. M. R., & Frackenpohl, J. (2004). Recent Advances in Cinchona Alkaloid Chemistry.[3][4] European Journal of Organic Chemistry, 2004(21), 4293–4312.
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Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. Angewandte Chemie International Edition, 51(39), 9748-9770.
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CAS Common Chemistry. (2024). Details for CAS 550-54-9: (8α,9S)-Cinchonan-9-ol.[5][5]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Cinchonidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
